2-Bromo-4-fluoro-5-iodo-benzoic acid

CAS No.: 1263378-34-2

Cat. No.: VC3383016

Molecular Formula: C7H3BrFIO2

Molecular Weight: 344.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263378-34-2 |

|---|---|

| Molecular Formula | C7H3BrFIO2 |

| Molecular Weight | 344.9 g/mol |

| IUPAC Name | 2-bromo-4-fluoro-5-iodobenzoic acid |

| Standard InChI | InChI=1S/C7H3BrFIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) |

| Standard InChI Key | FHUQYAFXXSMRJI-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1I)F)Br)C(=O)O |

| Canonical SMILES | C1=C(C(=CC(=C1I)F)Br)C(=O)O |

Introduction

Chemical Identity and Structure

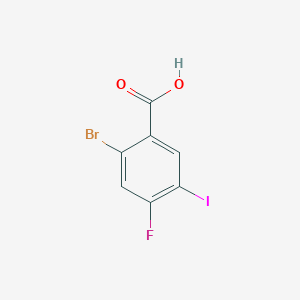

2-Bromo-4-fluoro-5-iodo-benzoic acid belongs to the class of halogenated benzoic acids, characterized by multiple halogen substituents on a benzoic acid framework. The compound features bromine at the 2-position, fluorine at the 4-position, and iodine at the 5-position, along with a carboxylic acid functional group. This specific substitution pattern creates a molecule with unique reactivity patterns and physical properties.

The compound's key identifiers and structural information are summarized in the following table:

| Property | Information |

|---|---|

| Common Name | 2-Bromo-4-fluoro-5-iodo-benzoic acid |

| CAS Number | 1263378-34-2 |

| Molecular Formula | C7H3BrFIO2 |

| Molecular Weight | 344.9 g/mol |

| IUPAC Name | 2-bromo-4-fluoro-5-iodobenzoic acid |

| Standard InChI | InChI=1S/C7H3BrFIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) |

| Standard InChIKey | FHUQYAFXXSMRJI-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1I)F)Br)C(=O)O |

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-4-fluoro-5-iodo-benzoic acid reflect its complex halogenated structure and define its behavior in various chemical environments and reactions. Understanding these properties is essential for predicting its reactivity and applications in chemical synthesis.

Physical Properties

The compound exists as a solid at room temperature, which is typical for benzoic acid derivatives with multiple substituents. Its reported physical properties include:

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | |

| Molecular Weight | 344.9 g/mol | |

| Density | 2.4±0.1 g/cm³ | |

| Boiling Point | 368.4±42.0 °C | |

| Appearance | Not specified, likely crystalline solid |

Chemical Properties

The chemical properties of 2-Bromo-4-fluoro-5-iodo-benzoic acid are significantly influenced by the presence of three different halogen atoms and the carboxylic acid functional group:

Applications and Uses

The unique structural features of 2-Bromo-4-fluoro-5-iodo-benzoic acid make it valuable in various applications, particularly in synthetic organic chemistry and pharmaceutical development.

Synthetic Building Block

In organic synthesis, 2-Bromo-4-fluoro-5-iodo-benzoic acid serves as a versatile building block due to its multiple reactive sites:

-

The differential reactivity of the three halogen atoms enables selective transformations, with iodine typically being the most reactive in palladium-catalyzed coupling reactions, followed by bromine, while fluorine remains relatively inert.

-

The compound can participate in various cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.) to form carbon-carbon bonds selectively at either the iodine or bromine positions.

-

The carboxylic acid functional group provides additional synthetic versatility, allowing for conversion to esters, amides, acid chlorides, or reduction to alcohols.

Pharmaceutical Applications

In medicinal chemistry, halogenated benzoic acids like 2-Bromo-4-fluoro-5-iodo-benzoic acid have significant value:

-

The compound serves as a precursor for pharmaceuticals, with its unique halogen substitution pattern potentially enhancing interactions with biological targets.

-

Derivatives of this compound may exhibit anti-inflammatory or antimicrobial properties, as observed with other halogenated aromatic compounds.

-

The presence of fluorine can improve metabolic stability and bioavailability in drug candidates derived from this building block.

-

The compound can be used in the synthesis of various benzoic acid derivatives with potential therapeutic applications, such as 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid.

Structural Analogs and Comparisons

Several compounds bear structural similarities to 2-Bromo-4-fluoro-5-iodo-benzoic acid, differing in the position or identity of substituents. Comparing these analogs provides valuable insights into structure-property relationships and potential applications.

Positional Isomers

The search results identify several positional isomers with the same molecular formula but different arrangements of the halogen atoms:

-

4-Bromo-5-fluoro-2-iodobenzoic acid (CAS: 1870155-80-8) - This isomer has bromine and iodine positions reversed compared to the target compound .

-

4-Bromo-2-fluoro-5-iodobenzoic acid (CAS: 1521585-65-8) - This isomer features a different arrangement of all three halogens .

These positional changes, while subtle, can significantly affect electronic distribution, steric properties, and consequently, the chemical reactivity and biological activity of the compounds.

Related Compounds

Other structurally related compounds include:

-

2-Bromo-4-fluoro-5-methylbenzoic acid (CAS: 1003709-39-4) - This compound replaces the iodine with a methyl group, resulting in different chemical properties and reactivity profiles .

-

2-Bromo-4-chloro-5-iodobenzoic acid - This analog substitutes fluorine with chlorine, which would impact the electronic properties and potentially the biological activity of the molecule.

The following table compares key properties of these structural analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 2-Bromo-4-fluoro-5-iodo-benzoic acid | 1263378-34-2 | C7H3BrFIO2 | 344.9 g/mol | Reference compound |

| 4-Bromo-5-fluoro-2-iodobenzoic acid | 1870155-80-8 | C7H3BrFIO2 | 344.9 g/mol | Br and I positions switched |

| 4-Bromo-2-fluoro-5-iodobenzoic acid | 1521585-65-8 | C7H3BrFIO2 | 344.9 g/mol | Different halogen arrangement |

| 2-Bromo-4-fluoro-5-methylbenzoic acid | 1003709-39-4 | C8H6BrFO2 | 233.0 g/mol | Methyl instead of iodine |

Current Research and Future Directions

Current research involving 2-Bromo-4-fluoro-5-iodo-benzoic acid appears primarily focused on its utility as a chemical intermediate rather than as an end product. The compound's availability from multiple commercial suppliers, including Vulcanchem and MolCore , indicates its established role in chemical research.

Future research directions may include:

-

Development of more efficient and selective synthetic routes to produce the compound with high purity and yield.

-

Exploration of its potential in metal-catalyzed coupling reactions, taking advantage of the differential reactivity of its halogen substituents.

-

Investigation of structure-activity relationships in biological systems using this compound and its derivatives.

-

Application in the synthesis of complex pharmaceuticals, leveraging the unique electronic and steric properties conferred by its specific halogen substitution pattern.

-

Comparative studies with positional isomers and other structural analogs to better understand how halogen positioning affects chemical reactivity and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume